REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[C:19]([CH3:27])([C:23]([F:26])([F:25])[F:24])[O:18][CH2:17][CH2:16]2.O.[C:29]([O:33]C)(C)(C)C>FC(F)(F)C(O)=O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][C:22]=1[CH:29]=[O:33])[C:19]([CH3:27])([C:23]([F:26])([F:24])[F:25])[O:18][CH2:17][CH2:16]2
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2CCOC(C2=CC1)(C(F)(F)F)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
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The solution was stirred for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The reaction mixture was stirred 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
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Details
|
washed with water (3×300 mL)
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Type
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ADDITION
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Details
|
The organic layer was poured into a round bottom flask
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Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
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ADDITION
|
Details
|
6N Sodium hydroxide was added in portions until the pH
|
Type
|
TEMPERATURE
|
Details
|
raised to 10 (˜500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCOC(C2=CC1C=O)(C(F)(F)F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |